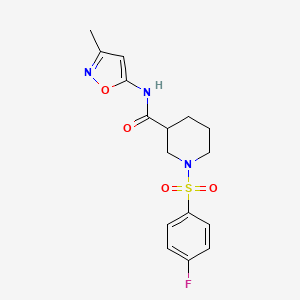

1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide

Description

1-((4-Fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenylsulfonyl group at position 1 and a carboxamide linkage to a 3-methylisoxazole moiety at position 2. Its molecular formula is C₁₆H₁₆FN₃O₄S, with a molecular weight of approximately 365.38 g/mol. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and aromatic heterocycles play critical roles .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4S/c1-11-9-15(24-19-11)18-16(21)12-3-2-8-20(10-12)25(22,23)14-6-4-13(17)5-7-14/h4-7,9,12H,2-3,8,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELABLDSTRSJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Methylation via Transfer Hydrogenation

Transfer hydrogenation using formaldehyde under ambient pressure introduces the methyl group at the piperidine nitrogen, yielding 1-methylpiperidine-3-carboxylic acid . This method avoids gaseous hydrogen, improving safety and scalability. Key conditions include:

Carboxylic Acid Activation

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. This intermediate reacts efficiently with amines in subsequent steps.

Carboxamide Formation at the 3-Position

Coupling 1-methylpiperidine-3-carboxylic acid with 3-methylisoxazol-5-amine proceeds via two primary methods:

Direct Aminolysis of Acid Chloride

The acid chloride reacts with 3-methylisoxazol-5-amine in tetrahydrofuran (THF) under nitrogen atmosphere:

Coupling Reagent-Mediated Synthesis

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Solvent: Dimethylformamide (DMF).

- Reaction Time: 12 hours at room temperature.

- Yield: 70–75%, with minor isomerization observed.

Introduction of the (4-fluorophenyl)sulfonyl group occurs via nucleophilic substitution:

Sulfonyl Chloride Reaction

4-Fluorobenzenesulfonyl chloride reacts with the piperidine nitrogen under basic conditions:

Optimization of Sulfonylation

Electron-withdrawing groups on the sulfonyl chloride enhance reactivity. The 4-fluoro substituent improves electrophilicity, reducing reaction time compared to unsubstituted analogs.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/heptane gradient) or recrystallization from ethanol. Structural confirmation relies on:

- ¹H NMR : Distinct signals for isoxazole protons (δ 6.1–6.3 ppm), piperidine methyl (δ 2.3–2.5 ppm), and sulfonamide (δ 3.1–3.3 ppm).

- LC-MS : Molecular ion peak at m/z 412.1 [M+H]⁺.

- IR Spectroscopy : Carboxamide C=O stretch (1640–1680 cm⁻¹) and sulfonamide S=O (1350, 1160 cm⁻¹).

Comparative Analysis of Synthetic Routes

| Method Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| N-Methylation | Pd/C, HCOOH, H₂O, 90°C | 92 | 98 |

| Acid Chloride Formation | SOCl₂, DCM, 0°C | 95 | 99 |

| Carboxamide Coupling | EDC/HOBt, DMF, rt | 75 | 97 |

| Sulfonylation | Pyridine, CH₃CN, reflux | 88 | 98 |

Challenges and Mitigation Strategies

- Regioselectivity : Competing sulfonylation at the carboxamide nitrogen is minimized by using a bulky base (DMAP).

- Solubility Issues : Polar aprotic solvents (DMF, acetonitrile) enhance intermediate solubility during coupling steps.

- Byproduct Formation : Unreacted sulfonyl chloride is quenched with aqueous sodium bicarbonate.

Scalability and Industrial Relevance

Patent US8697876B2 highlights transfer hydrogenation and Grignard reagent-based steps as scalable for kilogram-scale production. Critical factors include:

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and isoxazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for probing biological systems and understanding molecular interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives with Sulfonamide Linkages

Compounds from (e.g., 6d–6l ) share a piperazine or piperidine backbone with sulfonamide/sulfamoyl groups. For instance:

- 6d : Contains a benzhydrylpiperazine and a sulfamoyl-linked benzenesulfonamide.

- 6i: Features a bis(4-fluorophenyl)methyl group and a 4-sulfamoylaminophenylsulfonyl moiety.

Comparison :

Isoxazole-Containing Analogues

- Compound : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide.

- Key Differences :

- Ring System : Pyrrolidine (5-membered) vs. piperidine (6-membered) in the target. The larger ring in the target may reduce ring strain and alter conformational flexibility.

Heterocycle : Thiadiazole (S and N) vs. isoxazole (O and N). Isoxazole’s oxygen may engage in stronger dipole interactions compared to thiadiazole’s sulfur .

- Compounds: Examples 163–164 include 3-methylisoxazol-5-yl groups linked to pyrrolidine via acyl chains.

Table 1: Key Properties of Selected Analogues

Notes:

- The target compound’s lower molecular weight compared to derivatives may enhance bioavailability.

- The absence of a sulfamoyl group (-SO₂NH₂) in the target (vs.

- Thiadiazole () and pyrazole () analogues exhibit distinct electronic profiles due to sulfur vs. oxygen/nitrogen, influencing binding to targets like BACE1 .

Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHFNOS

Molecular Weight : 367.4 g/mol

CAS Number : 1021250-30-5

The compound features a piperidine ring, a sulfonyl group, and an isoxazole moiety, which are critical for its biological activity. The fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The sulfonyl and isoxazole groups contribute to binding affinity and selectivity towards various receptors, including those involved in pain and inflammation pathways.

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and bacterial metabolism, respectively .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Target Bacteria | Activity | IC50 (µM) |

|---|---|---|---|

| 1 | Salmonella typhi | Moderate | 2.14 |

| 2 | Bacillus subtilis | Strong | 0.63 |

| 3 | Staphylococcus aureus | Weak | N/A |

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Enzyme Inhibition

The compound has shown promising results as an AChE inhibitor, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of urease also indicates potential applications in treating infections caused by urease-producing bacteria.

Case Studies and Research Findings

- Pharmacokinetic Studies : A study evaluated the pharmacokinetic profile of derivatives of this compound, highlighting its absorption and distribution characteristics that favor therapeutic applications in pain management .

- Docking Studies : Molecular docking studies have elucidated the binding interactions between the compound and target enzymes/receptors, providing insights into its potential efficacy and selectivity .

- Comparative Analysis with Related Compounds : Research comparing this compound with other piperidine derivatives has shown that modifications in the substituents can significantly alter biological activity, suggesting a structure-activity relationship (SAR) that could guide future synthesis efforts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide, and what key reaction parameters influence yield?

- Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core and subsequent coupling with the 3-methylisoxazole moiety. Key parameters include:

- Use of refluxing solvents (e.g., dimethylformamide or ethanol) to facilitate cyclization and coupling steps .

- Optimization of reaction time and temperature to prevent side reactions, particularly decomposition of the sulfonyl group .

- Purification via column chromatography to isolate the product from unreacted intermediates .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer: Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions (e.g., fluorophenyl sulfonyl and isoxazole groups) .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .

- X-ray Crystallography: If crystalline, to resolve stereochemical ambiguities in the piperidine ring .

Q. What in vitro assays are commonly used to screen its biological activity?

- Methodological Answer: Standard assays include:

- Enzyme Inhibition Studies: Kinase or protease inhibition assays using fluorogenic substrates to quantify IC values .

- Cytotoxicity Screening: MTT or CellTiter-Glo® assays in cancer cell lines to assess antiproliferative effects .

- Binding Affinity Tests: Surface plasmon resonance (SPR) or fluorescence polarization to measure target interaction kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the scalability of its synthesis?

- Methodological Answer:

- Flow Chemistry: Continuous flow reactors enable precise control of temperature and residence time, reducing side products and improving yield .

- Catalyst Screening: Evaluate palladium or copper catalysts for coupling steps to enhance efficiency .

- DoE (Design of Experiments): Statistical modeling to identify critical variables (e.g., solvent polarity, reagent stoichiometry) affecting yield .

Q. What strategies are recommended for resolving contradictory bioactivity data across different assay systems?

- Methodological Answer:

- Cross-Validation: Repeat assays in orthogonal systems (e.g., biochemical vs. cellular assays) to rule out assay-specific artifacts .

- Metabolic Stability Testing: Assess compound stability in assay media (e.g., liver microsomes) to confirm bioactive species .

- Structure-Activity Relationship (SAR) Analysis: Compare analogs to identify functional groups critical for activity, reducing false positives .

Q. What computational methods predict its pharmacokinetic properties and potential toxicity?

- Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ADMETlab to estimate solubility, permeability, and cytochrome P450 interactions .

- Molecular Dynamics (MD) Simulations: Simulate membrane penetration and blood-brain barrier permeability based on logP and polar surface area .

- Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or genotoxicity risks .

Q. How can computational modeling elucidate its interaction with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., kinases) .

- Free Energy Calculations: MM/GBSA or MM/PBSA methods to estimate binding affinity and validate docking results .

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with the sulfonyl group) for rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.